Crystal Structure Analysis of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Crystal Structure Analysis of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
This technical guide details the structural characterization of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one , a privileged spiro-scaffold with significant relevance in medicinal chemistry, particularly as a core for GPCR ligands (e.g., Nociceptin/Orphanin FQ receptor agonists) and mitochondrial permeability transition pore (mPTP) inhibitors.
Technical Guide & Characterization Protocol
Introduction & Structural Context[1][2][3][4]
The molecule 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-96-4) represents a specific subclass of spiro-piperidinyl-imidazolones.[1] Unlike its isomer 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (a well-known nociceptin agonist scaffold), this structure features a 1,4-diaza arrangement in the five-membered ring with unsaturation at the C3 position.
Structural Definition
-
Spiro Core: A piperidine ring spiro-fused at position 4 to a dihydroimidazolone ring.[1]
-
Functionality:
-
C2-Carbonyl: Acts as a hydrogen bond acceptor.[1]
-
N1-Amide: A hydrogen bond donor.[1]
-
C3=N4 Imine: The "3-en" designation implies conjugation with the phenyl ring at C3.[1]
-
Piperidine (N8): Typically exists in a chair conformation, providing a secondary amine for salt formation or further functionalization.[1]
-
Understanding the solid-state arrangement of this molecule is critical for predicting solubility, bioavailability, and receptor binding affinity (induced fit vs. lock-and-key).
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a controlled environment maximizing the ordering of the spiro-center is required.
Crystallization Methodology
The high melting point and polarity of the amide/amine functions necessitate a slow-diffusion approach.[1]
Recommended Protocol:
-
Solvent System: Dissolve 20 mg of the compound in a minimum amount of Methanol (MeOH) or Dimethylformamide (DMF) (if solubility is low).[1]
-
Antisolvent: Layer Diisopropyl ether or n-Hexane carefully on top of the solution (1:3 ratio).[1]
-
Conditioning: Seal the vial with Parafilm, poke 2-3 microscopic holes, and store at 4°C in a vibration-free environment.
-
Observation: Prismatic colorless crystals typically form within 48–72 hours.[1]
X-Ray Diffraction Parameters
For precise determination of the tautomeric state (keto-enamine vs. enol-imine), low-temperature data collection is mandatory to reduce thermal ellipsoids.[1]
| Parameter | Specification | Rationale |
| Radiation Source | Cu K | Ideal for organic light-atom structures to maximize diffraction intensity.[1] |
| Temperature | 100 K (Liquid | Freezes piperidine ring fluxionality; reduces thermal motion.[1] |
| Resolution | 0.8 Å or better | Required to resolve H-atom positions on N1 and N8. |
| Refinement | Full-matrix least-squares on | Standard for minimizing |
Structural Analysis Workflow
The following diagram outlines the logical flow from crystal selection to structural validation, emphasizing the decision nodes for handling disorder in the piperidine ring.
Figure 1: Decision matrix for the crystallographic refinement of spiro-heterocycles, highlighting the critical check for conformational disorder in the aliphatic ring.
Key Structural Features & Analysis
When analyzing the solved structure, the investigator must focus on three specific geometric domains that define the molecule's bioactivity.
The Spiro-Center Geometry
The spiro-carbon (C5) connects the planar imidazolone ring and the chair-form piperidine.
-
Expectation: A distorted tetrahedral geometry.[1]
-
Critical Measurement: The bond angle
(N1-C5-N4) is typically compressed (< 109.5°) due to the constraints of the 5-membered ring.[1] -
Significance: This angle dictates the vector of the phenyl group relative to the piperidine nitrogen, a key pharmacophore feature for receptor docking.[1]
Tautomerism and Planarity
The "3-en-2-one" system allows for potential tautomerism.[1] However, in the solid state, the keto-amine form is energetically favored over the enol-imine form.
-
Bond Length Verification:
-
Planarity: The atoms
should be coplanar. The phenyl ring at C3 will likely be twisted out of this plane by 20–40° to minimize steric clash with the carbonyl oxygen or the spiro-ring hydrogens.[1]
Supramolecular Assembly (Hydrogen Bonding)
Spiro-imidazolones are notorious for forming robust hydrogen-bonded ribbons in the crystal lattice.[1]
-
Primary Interaction:
(Intermolecular).[1] This forms centrosymmetric dimers ( motif) or infinite chains ( motif). -
Secondary Interaction:
(if the piperidine is unprotonated) or Chloride bridging (if crystallized as a HCl salt).[1]
Comparative Data: Homologous Scaffolds
To validate your experimental data, compare the bond metrics against the closely related 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Nociceptin agonist core). While the connectivity differs, the spiro-mechanics remain similar.[1]
| Feature | Target: 3-Phenyl-1,4,8-triaza...[2] | Reference: 1-Phenyl-1,3,8-triaza...[3][4][5][6] [1] |
| Spiro C Hybridization | ||
| 5-Ring Planarity | High (Conjugated en-one) | Moderate (Saturated urea-like) |
| Phenyl Orientation | C3-attached (Styryl-like) | N1-attached (Aniline-like) |
| Dominant H-Bond | Amide-to-Carbonyl (Strong) | Urea-to-Carbonyl (Very Strong) |
Interaction Pathway Visualization
The biological activity of this molecule relies on the spatial arrangement of the Phenyl ring and the Piperidine Amine.[1] The crystal structure reveals the "bioactive conformation" possibilities.[1]
Figure 2: Functional decomposition of the crystal packing forces. The rigidity of the Phenyl-Imidazolone core contrasts with the flexibility of the Piperidine tail.
References
-
Wise, L. D., et al. (1985).[1][6] "Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents." Journal of Medicinal Chemistry.
-
Rödl, C. B., et al. (2011).[1] "Novel spiro-piperidinyl-imidazolone derivatives as potent anti-inflammatory agents."[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for spiro-imidazolone crystallography).
-
Fluorochem. (2023).[1][7] "Product Specification: 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one." Chemical Catalog.
-
Albanese, V., et al. (2023).[1] "Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides structural homologs for the 1,4,8-triaza core).
(Note: While the specific crystal structure of the exact title compound is not deposited in the CSD open database, the protocols and structural parameters above are derived from the validated chemistry of its direct structural homologs found in References 1 and 4.)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. sfera.unife.it [sfera.unife.it]
- 3. 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | CAS 1021-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one [webbook.nist.gov]
- 5. 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
